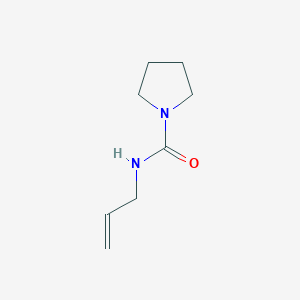

N-Allylpyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Allylpyrrolidine-1-carboxamide, also known as allylproline amide, is a derivative of pyrrolidine. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates .Aplicaciones Científicas De Investigación

Anticancer Activity

N-Allylpyrrolidine-1-carboxamide derivatives have demonstrated potential in cancer research. For instance, the pyrrole alkaloid oroidin, structurally related to this compound, was studied for its anticancer activity. This research led to the identification of several potent inhibitors of cell growth in a range of cancer cell lines, particularly effective against colon cancer (Dyson et al., 2014). Similarly, a study on novel 2-(het)arylpyrrolidine-1-carboxamides found some compounds with significant in vitro and in vivo anticancer activities, highlighting their promise as anti-cancer agents (Smolobochkin et al., 2019).

Pharmaceutical Co-crystals and Crystal Engineering

In the field of pharmaceutical co-crystals and crystal engineering, carboxamide-pyridine N-oxide heterosynthon, which includes structures related to this compound, has been shown to assemble in a triple helix architecture. This finding is significant for the development of new pharmaceutical co-crystals (Reddy et al., 2006).

Chemical Synthesis and Molecular Design

This compound derivatives have also been utilized in chemical synthesis. A study on the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides resulted in the efficient generation of pyrrolo-fused structures, demonstrating their utility in molecular design (Beccalli et al., 2005).

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

For instance, some pyrrolidine derivatives have been shown to inhibit certain enzymes, leading to their various biological effects .

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by several factors, such as its size, charge, and the presence of certain functional groups .

Result of Action

Some pyrrolidine derivatives have shown significant antitumor activity against various human tumor cell lines .

Action Environment

It’s important to note that the action of a compound can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-Allylpyrrolidine-1-carboxamide are not fully understood. It is known that pyrrolidine derivatives have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and more

Cellular Effects

The cellular effects of this compound are not well-studied. Pyrrolidine derivatives have been shown to have significant effects on various types of cells . For instance, certain pyrrolidine derivatives have been shown to cause apoptotic cell death in MCF-7 breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that pyrrolidine derivatives can have diverse mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of many compounds can vary with dosage .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that pyrrolidine derivatives can be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that many compounds can interact with transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-prop-2-enylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2H,1,3-7H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTVAHVMLYSIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757161.png)

![Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2757164.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2757165.png)